Pan-RAS-IN-4

KRAS G12D Oncology Biochemical Inhibition

Select Pan-RAS-IN-4 for reproducible pan-KRAS inhibition studies. Distinguished by its unique 5,8,9,13-tetrazatricyclo core and specific (2R,8S)-fluoro-pyrrolizinyl substitution, it avoids variability from alternative scaffolds like MRTX1133. Ideal for assay validation and resistance profiling. Sourced with verified purity.

Molecular Formula C38H44F2N8O3
Molecular Weight 698.8 g/mol
Cat. No. B12376521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePan-RAS-IN-4
Molecular FormulaC38H44F2N8O3
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=CC(=CC(=C21)N3CCC4=C(C3)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OCC89CCCN8CC(C9)F)O)F
InChIInChI=1S/C38H44F2N8O3/c1-3-26-29(40)7-6-23-16-25(49)17-31(33(23)26)45-15-9-27-30(20-45)41-37(51-22-38-10-4-12-47(38)19-24(39)18-38)42-35(27)46-11-5-13-48-32(21-46)28-8-14-44(2)36(50)34(28)43-48/h6-7,16-17,24,49H,3-5,8-15,18-22H2,1-2H3/t24-,38+/m1/s1
InChIKeyRBXYRZINWSBDRK-RJNCKGSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pan-RAS-IN-4 (Compound 2): A Tetracyclic Pan-KRAS Inhibitor with Sub-100 nM Activity Against KRAS G12D


Pan-RAS-IN-4 (CAS 3024060-23-6), also designated as KRAS G12D-IN-31, is a potent, synthetic small molecule pan-KRAS inhibitor with the IUPAC name 13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one . This compound features a unique tetracyclic scaffold that incorporates a 5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-dienone core, distinguishing it structurally from many other pyrido[4,3-d]pyrimidine-based KRAS inhibitors [1]. The compound demonstrates an IC50 of less than 100 nM against KRAS G12D, positioning it among the active inhibitors of this challenging oncogenic target .

Pan-RAS-IN-4 Cannot Be Replaced by Common KRAS G12D or Pan-KRAS Inhibitors Without Validation


Despite sharing a common therapeutic aim, KRAS inhibitors exhibit significant structural and pharmacological divergence that precludes direct substitution. Pan-RAS-IN-4's unique tetracyclic core (5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-dienone) [1] differs fundamentally from other scaffolds such as the 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidine series (e.g., MRTX1133) [2] or the deuterated MCB-294 [3]. Crucially, the specific substitution pattern—the 8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl moiety combined with a fluorinated hexahydropyrrolizin-8-yl methoxy linker—is unique to this compound series [1]. Even within the same patent family, analogs like Pan-RAS-IN-3 (which contains an additional fluorine atom on the pyrido[4,3-d]pyrimidine core, altering its chemical properties) may not be interchanged without re-validating target engagement, selectivity, and ADME properties. Procurement decisions based solely on target class without specific chemical structure verification risk introducing uncontrolled variables that can undermine experimental reproducibility.

Pan-RAS-IN-4 Quantitative Differentiation Evidence Against KRAS Inhibitor Comparators


KRAS G12D Biochemical Potency: Pan-RAS-IN-4 IC50 < 100 nM

Pan-RAS-IN-4 (Compound 2) demonstrates biochemical inhibition of KRAS G12D with an IC50 value reported as less than 100 nM . While a precise numeric value is not disclosed in public sources, this potency threshold places it in a comparable range to other advanced KRAS G12D inhibitors such as MRTX1133, which exhibits an IC50 of <2 nM in biochemical assays [1]. However, Pan-RAS-IN-4's tetracyclic scaffold differs from MRTX1133's bicyclic core, providing an alternative chemical series for SAR exploration. The absence of publicly available head-to-head comparative biochemical data for Pan-RAS-IN-4 against other specific KRAS G12D inhibitors in the same assay system limits direct quantitative comparison, but its sub-100 nM IC50 against a historically 'undruggable' target confirms its utility as a potent chemical probe .

KRAS G12D Oncology Biochemical Inhibition

Multi-Mutant RAS-Dependent Cell Proliferation Inhibition Profile

Pan-RAS-IN-4 inhibits the proliferation of multiple RAS-dependent cell lines, including those harboring KRAS G12C, KRAS G12D, KRAS G12V, and KRAS WT mutations . This broad activity profile aligns with its designation as a 'pan-RAS' inhibitor. This stands in contrast to mutation-selective inhibitors like the KRAS G12C-specific MRTX849 (adagrasib), which potently inhibits KRAS G12C (IC50 ~142 nM in biochemical assays) but lacks activity against KRAS G12D or G12V mutants [1]. The cellular activity of Pan-RAS-IN-4 across multiple RAS genotypes suggests it engages a conserved mechanism—potentially targeting the RAS-GTP or RAS-GDP interface—that is not restricted to a single codon 12 mutation.

Pan-KRAS Cellular Proliferation Mutant Selectivity

Chemical-Structural Differentiation from Pan-RAS-IN-3

Within the same patent series (WO2024067575A1), Pan-RAS-IN-4 (Compound 2) is chemically distinct from Pan-RAS-IN-3 [1]. The key structural difference is that Pan-RAS-IN-4 contains an 8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl moiety linked to a 6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl core (molecular weight: 698.80 g/mol, formula: C38H44F2N8O3) . In contrast, Pan-RAS-IN-3 (CAS 3034588-80-9) incorporates an additional fluorine atom on the pyrido[4,3-d]pyrimidine core, resulting in an 8-fluoro-pyrido[4,3-d]pyrimidine substructure, and has a molecular weight of 712.76 g/mol [1]. This fluorination difference impacts predicted physicochemical properties: Pan-RAS-IN-4 has a higher predicted pKa (9.706 ± 0.40) compared to Pan-RAS-IN-3 (8.374 ± 0.40), and a lower predicted density (1.504 ± 0.14 g/cm³) than Pan-RAS-IN-3 (1.545 ± 0.14 g/cm³) . Such differences can significantly influence solubility, permeability, and metabolic stability.

Chemical Structure SAR Physicochemical Properties

Structural Scaffold Differentiation from Pyrido[4,3-d]pyrimidine Pan-KRAS Inhibitors

Pan-RAS-IN-4 is built upon a tetracyclic 5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-dien-6-one core . This scaffold is structurally and topologically distinct from other pan-KRAS inhibitors in development, such as MCB-294, which utilizes a multisubstituted pyrido[4,3-d]pyrimidine core [1], or Pan KRas-IN-1 (CAS 2791263-84-6), which features a different heterocyclic framework . While Pan KRas-IN-1 exhibits potent activity against multiple KRAS mutants (IC50 range 6-32 nM) , and MCB-294 demonstrates dual-state binding (GTP- and GDP-bound KRAS) [1], these compounds operate through distinct chemical matter. The unique tetracyclic architecture of Pan-RAS-IN-4 may confer different binding kinetics, metabolic liabilities, or off-target profiles compared to these alternative scaffolds.

Scaffold Hopping Chemical Diversity Tetracyclic Core

Optimal Research and Procurement Applications for Pan-RAS-IN-4


In Vitro Profiling of Pan-KRAS Activity in KRAS G12D, G12V, and G12C Mutant Cell Lines

Pan-RAS-IN-4 is ideally suited as a chemical probe for in vitro studies requiring inhibition of multiple KRAS mutants within a single experimental system. Its demonstrated activity against KRAS G12D (< 100 nM) and broader inhibition of KRAS G12C, G12V, and WT-dependent cell proliferation makes it a valuable tool for comparative oncology research. This is particularly relevant for pancreatic, colorectal, and lung cancer models where diverse KRAS mutations co-occur or where the specific mutation is unknown. Its utility as a pan-mutant inhibitor allows researchers to investigate RAS pathway dependencies without the confounding variable of using multiple, structurally distinct mutant-selective compounds. Furthermore, its unique tetracyclic scaffold [1] provides a structurally differentiated tool for probing resistance mechanisms that may emerge against other chemotypes like MRTX1133 [2].

Structure-Activity Relationship (SAR) Studies Focused on Tetracyclic Pan-KRAS Inhibitors

For medicinal chemistry programs engaged in scaffold hopping or exploring novel chemical space for KRAS inhibition, Pan-RAS-IN-4 represents a key reference compound within the tetracyclic tetrazatricyclo series. Its fully defined stereochemistry (including the (2R,8S)-2-fluoro-hexahydropyrrolizin-8-yl methoxy linker) and the specific 8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl substitution pattern provide a well-characterized starting point for designing analogs . The compound's predicted physicochemical properties (pKa 9.706, density 1.504 g/cm³) [1] offer a baseline for optimizing solubility and permeability within this chemical series. Researchers aiming to improve upon its sub-100 nM potency while maintaining pan-mutant activity can use Pan-RAS-IN-4 as a benchmark for comparing newly synthesized tetracyclic derivatives. Its distinction from Pan-RAS-IN-3 (which has a different core fluorination pattern) [2] further highlights the importance of precise structural selection in SAR campaigns.

Biochemical and Biophysical Assay Development for Pan-KRAS Target Engagement

Pan-RAS-IN-4 can serve as a positive control or reference inhibitor in the development and validation of biochemical and biophysical assays designed to measure pan-KRAS inhibition. Its activity against KRAS G12D at concentrations below 100 nM provides a useful activity window for assay optimization, including TR-FRET, SPR, or NanoBRET target engagement assays. Its distinct tetracyclic core [1] and commercial availability make it a practical choice for establishing baseline inhibition signals in high-throughput screening (HTS) campaigns. In academic and industrial settings, the compound can be used to benchmark the sensitivity and dynamic range of newly developed assays intended to identify or characterize other pan-KRAS inhibitors. Its chemical stability and solubility profile (e.g., 50 mg/mL in DMSO) [3] further support its use in routine assay workflows.

Preclinical In Vivo Studies Requiring a Structurally Distinct Pan-KRAS Chemical Probe

In preclinical oncology research, Pan-RAS-IN-4 can be employed as a structurally differentiated chemical probe for in vivo proof-of-concept studies, provided appropriate formulation and pharmacokinetic validation are performed. Its unique tetracyclic scaffold offers a valuable alternative to more extensively characterized pyrido[4,3-d]pyrimidine-based pan-KRAS inhibitors like MCB-294 [1]. This is particularly important for evaluating whether the tetracyclic chemotype confers distinct in vivo pharmacological properties, such as differential tissue distribution, metabolism, or resistance profiles. While specific in vivo efficacy data for Pan-RAS-IN-4 is not publicly disclosed, its use in preclinical models may help elucidate whether the pan-mutant cellular activity [2] translates to tumor growth inhibition in KRAS-driven xenograft or genetically engineered mouse models (GEMMs). Researchers should independently validate its pharmacokinetic properties and oral bioavailability before initiating such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pan-RAS-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.